6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Description
Properties
IUPAC Name |
6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-10(11(17)18)7(12(13,14)15)5-8(16-6)9-3-2-4-19-9/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOJBQNEYEHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. The furan ring can participate in electron transfer reactions, further modulating the biochemical pathways it is involved in. Additionally, the nicotinic acid moiety is known to interact with nicotinic acid receptors, influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Furthermore, the compound can impact cell signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular responses. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the trifluoromethyl group can form strong interactions with enzyme active sites, potentially inhibiting or activating their function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are critical for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and other metabolic processes. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes
Biological Activity
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize key results from various studies.
Synthesis of this compound
The synthesis of this compound generally involves the reaction of furan derivatives with substituted nicotinic acids. A common method includes the use of hydrazides and subsequent reactions with aromatic aldehydes to yield the desired nicotinic acid derivatives. For instance, a study outlined a synthesis pathway involving nicotinic acid hydrazide and furan derivatives, resulting in a yield of approximately 70% with a melting point of 154-157°C .
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus : Exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Escherichia coli : Effective at inhibiting growth at MICs ranging from 15.625 to 62.5 μM .
The compound's mechanism of action appears to involve the inhibition of protein synthesis, followed by nucleic acid and peptidoglycan production, which contributes to its bactericidal properties.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans and Trichophyton interdigitale . The MIC values for these fungi were reported to be as low as 6.5 μM, indicating a strong potential for therapeutic applications in treating fungal infections .
Biofilm Inhibition
The ability of this compound to inhibit biofilm formation is particularly noteworthy. It was found to reduce biofilm biomass significantly in methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains, with minimum biofilm inhibitory concentrations (MBICs) ranging from 31.108 to 124.432 μg/mL .
Table 1: Biological Activity Overview
| Activity Type | Target Organism | MIC (μM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Bactericidal action observed |
| Antibacterial | Escherichia coli | Varies | Effective against multiple strains |
| Antifungal | Candida albicans | 6.5 | Comparable to fluconazole |
| Biofilm Inhibition | MRSA | MBIC: 62.216 - 124.432 | Significant reduction in biofilm formation |
Case Study: Efficacy Against MRSA
A study evaluated the efficacy of this compound against MRSA biofilms. Results indicated that the compound not only inhibited biofilm formation but also reduced existing biofilms by approximately 75%. The study concluded that this compound could serve as a promising candidate for developing new treatments for resistant bacterial infections .
Case Study: Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Candida albicans . The results showed that it surpassed traditional antifungal agents in effectiveness, highlighting its potential use in clinical settings for treating fungal infections resistant to current therapies .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of nicotinic acids, including 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid, exhibit significant antimicrobial properties. A study published in the Egyptian Journal of Chemistry highlighted the synthesis of novel substituted nicotines and their evaluation for antimicrobial activity. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of the compound, making it an attractive candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
Another area of interest is the compound's potential anti-inflammatory effects. Compounds with similar structural motifs have been investigated for their ability to modulate inflammatory pathways, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The furan ring may contribute to these effects by interacting with specific biological targets .
Pharmacological Studies
Pharmacological evaluations are ongoing to determine the efficacy and safety profile of this compound. Preliminary studies suggest that it may act as a modulator of certain receptors involved in neuroprotection and metabolic regulation, indicating potential applications in treating neurodegenerative diseases .
Agricultural Chemistry
Pesticidal Activity
This compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, potentially improving their efficacy against various pests and weeds. Research into its application in crop protection is ongoing, with studies focusing on its effectiveness and environmental impact .
Plant Growth Regulation
Additionally, there is interest in the compound's ability to influence plant growth. Compounds with similar structures have been studied for their role as plant growth regulators, which can enhance crop yields and resistance to environmental stressors .
Material Sciences
Polymer Chemistry
In material sciences, this compound can be utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance. Research is being conducted to explore its potential in creating advanced materials for electronics and coatings .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various substituted nicotines' antimicrobial activities, compounds similar to this compound were tested against a range of bacterial strains. Results indicated a notable inhibition zone compared to control groups, suggesting strong antimicrobial potential that warrants further investigation .
Case Study 2: Agricultural Applications
Field trials assessing the efficacy of trifluoromethyl-containing compounds revealed that formulations including this compound provided significant pest control while maintaining low toxicity levels for non-target organisms. This study highlights its viability as an eco-friendly alternative in agricultural practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid with key analogs based on substituent variations, reactivity, and applications.
Table 1: Structural and Functional Group Comparison
*Similarity scores (0–1 scale) based on structural and functional group alignment.
†Derived from analogs like 5-(Trifluoromethyl)pyridine-3-carboxylic acid (0.79) .
‡Calculated from halogenated analogs in –3.
Key Findings:
Trifluoromethyl Position and Reactivity: The trifluoromethyl group at position 4 in the target compound enhances electron-deficient character compared to its position 6 analogs (e.g., 6-(Trifluoromethyl)nicotinic acid, ). This may increase resistance to nucleophilic attack, making it suitable for stable intermediates in agrochemicals . In contrast, 2-amino-6-(trifluoromethyl)nicotinic acid (similarity 0.91) exhibits higher polarity due to the amino group, favoring solubility in polar solvents .
Furan vs. This could improve binding affinity in biological targets compared to purely halogen-substituted compounds .
Ester Derivatives :
- Methyl esters like Methyl 6-(trifluoromethyl)nicotinate (similarity 0.94) demonstrate higher volatility and solubility in organic solvents, facilitating synthetic modifications . However, the target compound’s free carboxylic acid group enables direct conjugation in drug design.
Hazard Profile :
- Compounds with tetrahydrofuran-derived substituents (e.g., 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid) are classified as irritants , whereas trifluoromethylated nicotinic acids generally show lower acute toxicity, emphasizing the target compound’s safety profile.
Research Implications
The unique combination of trifluoromethyl, methyl, and furan substituents in this compound positions it as a versatile scaffold for agrochemical and pharmaceutical development. Future studies should explore its:
Preparation Methods
Acylation-Cyclization-Hydrolysis Route Using Trifluoroacetyl Chloride and Vinyl Ethyl Ether
A highly efficient and industrially feasible method involves three main steps: acylation, cyclization, and hydrolysis, starting from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile.
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1. Acylation | Vinyl ethyl ether + trifluoroacetyl chloride + catalyst (e.g., pyridine) at -10 to 30 °C, 3-7 h | 4-ethoxy-1,1,1-trifluoro-3-en-2-one | ~68.5% | Catalyst: triethylamine, pyridine, etc. |
| 2. Cyclization | 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile + base catalyst (NaOH, KOH, NaH, NaOMe, KOtBu), 50-100 °C, 3-9 h | 4-trifluoromethyl nicotinonitrile | ~96.7% | Base catalyst crucial for cyclization |
| 3. Hydrolysis | 4-trifluoromethyl nicotinonitrile + NaOH (1-5 eq), 60-100 °C, 5-10 h, then acidify | 4-trifluoromethyl nicotinic acid | ~76.5% | Final acidification step |
This method is advantageous due to low cost, relatively simple operation, and good atom economy, making it suitable for scale-up and industrial production.
Hydrogenation of 2-Chloro-6-trifluoromethyl Nicotinic Acid
Another approach involves catalytic hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid in methanol with triethylamine and 5% Pd/C catalyst under hydrogen atmosphere at room temperature overnight, followed by acidification to yield 6-trifluoromethyl nicotinic acid.
| Parameter | Details |
|---|---|
| Catalyst | 5% Pd/C |
| Solvent | Methanol |
| Base | Triethylamine |
| Temperature | Room temperature |
| Pressure | 1.8 MPa H2 |
| Yield | ~90.4% crude yield |
| Purification | Crystallization after acidification |
This method is straightforward but requires handling of hydrogen gas and palladium catalyst.
Incorporation of Furan-2-yl and 2-Methyl Substituents
The direct preparation of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is less frequently reported explicitly. However, related synthetic strategies involve:
- Starting from 6-mercapto-nicotinic acid derivatives, which can be S-alkylated with bromomethyl furan derivatives to introduce the furan moiety at the 6-position.
- The 2-methyl substituent can be introduced either by using appropriately substituted starting materials or via selective methylation reactions on the pyridine ring.
One example from literature describes the synthesis of S-substituted 6-mercapto-nicotinamides by coupling 6-thio-nicotinic acid with aniline derivatives, followed by S-alkylation with bromomethyl-furan building blocks in anhydrous DMF with resin-bound tertiary amine as base. This approach can be adapted to prepare the furan-substituted nicotinic acid derivatives.
Comparative Analysis of Preparation Routes
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Acylation-Cyclization-Hydrolysis (Patent CN109467532B) | Trifluoroacetyl chloride, vinyl ethyl ether, 3-amino acrylonitrile | Acylation, cyclization, hydrolysis | High yield, low cost, industrially viable | Requires careful control of reaction conditions |
| Catalytic Hydrogenation (Patent CN101851193A) | 2-chloro-6-trifluoromethyl nicotinic acid | Pd/C catalyzed hydrogenation | Simple, high yield | Use of hydrogen gas and Pd catalyst |
| S-Alkylation of 6-mercapto-nicotinamides (PMC4207547) | 6-thio-nicotinic acid, bromomethyl-furan | Coupling, S-alkylation | Allows introduction of furan substituent | Multi-step, requires specialized reagents |
| Methylation and Substitution Routes | Various methylated precursors | Selective methylation or substitution | Enables 2-methyl substitution | May require protection/deprotection steps |
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation | Vinyl ethyl ether + trifluoroacetyl chloride + pyridine | -10 to 30 | 3-7 | 68.5 | Catalyst: pyridine or triethylamine |
| Cyclization | 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile + NaOH | 50-100 | 3-9 | 96.7 | Base catalyst critical |
| Hydrolysis | 4-trifluoromethyl nicotinonitrile + NaOH, acidify | 60-100 | 5-10 | 76.5 | Acidification to pH<1 |
| Hydrogenation | 2-chloro-6-trifluoromethyl nicotinic acid + Pd/C + H2 | Room temp | Overnight | 90.4 | Requires hydrogen gas |
The preparation of This compound involves complex synthetic strategies combining trifluoromethyl nicotinic acid core synthesis with selective introduction of furan and methyl substituents. Among the methods, the acylation-cyclization-hydrolysis route using trifluoroacetyl chloride and vinyl ethyl ether is the most efficient and scalable for the trifluoromethyl nicotinic acid core. The furan substituent is typically introduced via S-alkylation of mercapto intermediates, while the 2-methyl group requires further functionalization.
These methods provide a foundation for synthesis with high yields, operational simplicity, and potential for industrial application, supported by detailed reaction conditions and catalyst choices documented in patents and research literature.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid?
Methodological Answer: A two-step approach is commonly employed:
Core structure synthesis : Start with a halogenated nicotinic acid derivative (e.g., 4-(trifluoromethyl)nicotinic acid, CAS 158063-66-2 ). Introduce the methyl group at position 2 via alkylation or directed ortho-metalation.
Furan coupling : Use Suzuki-Miyaura cross-coupling to attach the furan-2-yl moiety. Furan-2-ylboronic acid (CAS 1308354-99-5 ) is reacted with the brominated intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/Na₂CO₃ system.
Critical Note : Optimize reaction temperature (60–80°C) to avoid decarboxylation of the nicotinic acid group. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization in ethanol/water .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- HPLC : Employ a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 30% to 90% acetonitrile over 20 min) to assess purity (>95%) .
- NMR : ¹H NMR (DMSO-d₆) should show the furan proton singlet at δ 7.8–8.0 ppm and the trifluoromethyl group as a quartet (³J coupling ~3 Hz). ¹⁹F NMR will confirm the CF₃ signal at δ -63 to -65 ppm .
- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]+ at m/z 286.05 (calculated for C₁₂H₈F₃NO₃⁺) .
Validation : Cross-reference with NIST spectral databases and certified standards (e.g., Kanto Reagents’ 4-(trifluoromethyl)nicotinic acid, CAS 158063-66-2 ).
Q. What solvents and conditions are optimal for solubility studies?
Methodological Answer: The compound exhibits limited aqueous solubility due to the trifluoromethyl and furan groups. Use:
- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
- Biological assays : Prepare working solutions in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity.
- Crystallography : Recrystallize from ethanol/water (4:1) at 4°C to obtain single crystals for X-ray analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Conflicting data often arise from impurities or isomerization. Follow these steps:
Reproducibility : Repeat synthesis and characterization under inert atmosphere (N₂/Ar) to exclude oxidative by-products.
Advanced NMR : Use 2D techniques (HSQC, HMBC) to confirm connectivity, particularly between the furan and pyridine rings.
Isomer analysis : Check for regioisomers (e.g., furan-3-yl substitution) via LC-MS/MS with a chiral column (e.g., Chiralpak IA) .
Reference standards : Compare with independently synthesized or commercially available analogs (e.g., 4-(trifluoromethyl)nicotinic acid derivatives ).
Q. What strategies are effective for studying structure-activity relationships (SAR) in drug discovery applications?
Methodological Answer: Focus on modifying substituents while retaining the trifluoromethyl-nicotinic acid core:
- Furan ring variations : Replace furan-2-yl with thiophene or pyrazole to assess π-π stacking effects. Use Heck coupling for alternative heterocycles .
- Methyl group substitution : Replace the 2-methyl group with ethyl or cyclopropyl to evaluate steric effects on target binding.
- Biological assays : Test analogs against cytochrome P450 isoforms (e.g., CYP3A4) to correlate trifluoromethyl positioning with metabolic stability .
Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with putative targets like kinase domains .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer: Leverage in silico tools to predict:
- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to balance solubility and membrane permeability. The trifluoromethyl group increases logP by ~1.5 units.
- Metabolic sites : Identify labile positions (e.g., furan ring oxidation) via SPORCalc or similar platforms. Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the furan moiety .
- Toxicity : Screen for reactive metabolites (e.g., epoxides) using DEREK Nexus.
Validation : Correlate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials at -20°C under desiccant (silica gel) to prevent hydrolysis of the trifluoromethyl group.
- Handling : Use glove boxes for air-sensitive reactions (e.g., boronic acid couplings).
- Stability monitoring : Perform monthly HPLC checks to detect degradation (e.g., decarboxylation to the pyridine derivative) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
